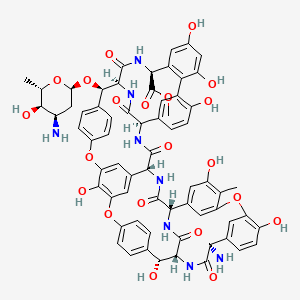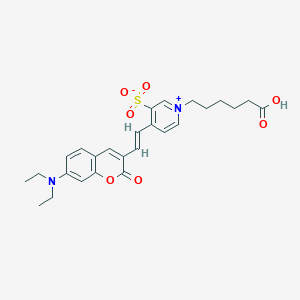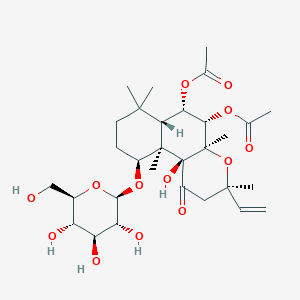
2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol is a less toxic metabolite of Fumonisin B1, a mycotoxin produced primarily by Fusarium verticillioides and Fusarium proliferatum . Fumonisin B1 is known for contaminating corn and other crops, posing significant health risks to both humans and animals . This compound is formed through enzymatic degradation, making it a valuable compound for reducing fumonisin exposure in animal feed .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol can be prepared through alkaline hydrolysis of Fumonisin B1. The process involves treating Fumonisin B1 with a strong base, such as sodium hydroxide, under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete hydrolysis .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis of contaminated corn or other grains. The hydrolysis process is optimized to maximize yield and purity. The hydrolyzed product is then purified using techniques such as chromatography to remove any remaining impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites of this compound.
Wissenschaftliche Forschungsanwendungen
2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol has a wide range of scientific research applications:
Wirkmechanismus
2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol exerts its effects primarily by inhibiting ceramide synthase, an enzyme involved in sphingolipid metabolism . This inhibition disrupts the balance of sphingolipids, leading to various cellular effects. The compound also interacts with other molecular targets, such as ceramide transfer protein and sphingosine kinase I, contributing to its overall mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fumonisin B1: The parent compound, more toxic and widely studied.
Fumonisin B2 and B3: Other fumonisin analogs with similar structures and toxicities.
Uniqueness
2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol is unique due to its reduced toxicity compared to Fumonisin B1. This makes it a safer alternative for use in animal feed and other applications. Its ability to induce less inflammatory responses further highlights its potential as a valuable research tool .
Eigenschaften
IUPAC Name |
2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47NO5/c1-5-6-9-16(3)22(28)21(27)13-15(2)12-18(24)10-7-8-11-19(25)14-20(26)17(4)23/h15-22,24-28H,5-14,23H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWVLQOLROBFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{3-[(E)-({[3-(DIMETHYLAMINO)PHENYL]FORMAMIDO}IMINO)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZENE-1,3-DICARBOXYLIC ACID](/img/structure/B1255461.png)
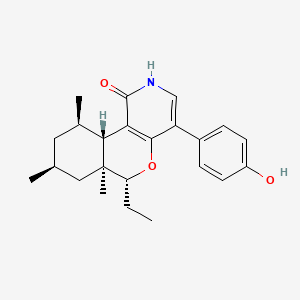
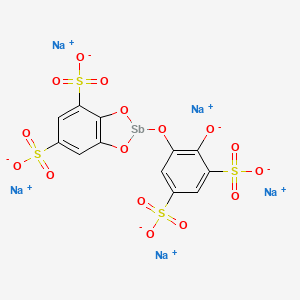
![2-Thiophenecarboxylic acid [3-(4-methoxy-4-oxobutyl)-7-methyl-6,8-dioxo-2-phenyl-7-isoquinolinyl] ester](/img/structure/B1255466.png)


![(1R,9R,10R,11S,16R)-4-acetyl-5,10,16-trihydroxy-12,12-dimethyl-6-propan-2-yl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2(8),4,6-trien-3-one](/img/structure/B1255471.png)
